L-Valyl-L-alanyl-L-alanyl-L-aspartic acid

Description

Contextualization as a Tetrapeptide

L-Valyl-L-alanyl-L-alanyl-L-aspartic acid is classified as a tetrapeptide, an oligopeptide composed of four amino acid residues linked in a specific sequence. The residues are joined by three peptide bonds, which are amide linkages formed between the carboxyl group of one amino acid and the amino group of the next. The sequence for this compound is L-Valine at the N-terminus, followed by two L-Alanine residues, and concluding with L-Aspartic acid at the C-terminus. In standard biochemical shorthand, this is represented as Val-Ala-Ala-Asp or simply V-A-A-D.

Table 1: Properties of Constituent Amino Acids

| Amino Acid | Abbreviation (3-Letter) | Abbreviation (1-Letter) | Side Chain Formula | Property | Molar Mass (g·mol−1) |

|---|---|---|---|---|---|

| L-Valine | Val | V | -CH(CH₃)₂ | Non-polar, hydrophobic. wikipedia.org | 117.15. nih.gov |

| L-Alanine | Ala | A | -CH₃ | Non-polar, hydrophobic. wikipedia.org | 89.09. wikipedia.org |

Significance of Constituent L-Amino Acids: L-Valine, L-Alanine, and L-Aspartic Acid in Peptide Research

The individual amino acids that constitute this compound each hold distinct importance in peptide and protein research.

L-Valine (Val) is an essential, branched-chain amino acid (BCAA) with a non-polar isopropyl side chain. wikipedia.org Its hydrophobic nature is a critical driver of protein folding, typically causing it to be buried within the protein's core to avoid contact with aqueous environments. khanacademy.orgyoutube.com The steric bulk of its branched side chain, close to the peptide backbone, can restrict the available conformational angles, making it less likely to be found in tightly packed structures like α-helices compared to other amino acids. youtube.com In research, valine's degradation pathway is significant as it provides direct fuel to muscle tissue. wikipedia.org

L-Alanine (Ala) is one of the simplest amino acids, featuring a small, non-reactive methyl group as its side chain. wikipedia.org Its small size and non-polar nature allow it to fit into various protein structures without causing steric hindrance, and it is commonly found in α-helices. jpt.com Due to its structural simplicity, alanine (B10760859) is a foundational component in many biochemical studies. jpt.com A key research application is "alanine scanning mutagenesis," where researchers systematically replace other amino acid residues with alanine to determine their functional importance in a peptide's structure or interactions. jpt.com

L-Aspartic Acid (Asp) is an acidic amino acid with a carboxyl group in its side chain, which is typically deprotonated and negatively charged under physiological conditions (pH 7.4). wikipedia.orgarizona.edu This charge allows it to form salt bridges and hydrogen bonds, which are crucial for stabilizing protein structures and participating in electrostatic interactions. khanacademy.org Aspartic acid residues are frequently found in the active sites of enzymes, where they can act as general acids or bases during catalysis. arizona.edu It also serves as a key metabolite in the citric acid cycle and the urea (B33335) cycle and is a precursor for the synthesis of several other amino acids. arizona.eduarshinefood.com

Historical and Current Trajectories in Short Peptide Research Relevant to this compound

The study of peptides began in the early 20th century with Emil Fischer, who first proposed that amino acids are linked by peptide bonds and synthesized the first dipeptide. ias.ac.inideal-pharma.euyoutube.com A major breakthrough came in 1953 when Vincent du Vigneaud determined the sequence of and synthesized the peptide hormone oxytocin, proving that complex biological molecules could be created in the lab. youtube.comcreative-peptides.com The field was further revolutionized by Robert Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in the late 1950s, which dramatically accelerated the production of peptides for research. youtube.comcreative-peptides.com

Historically, research focused on larger peptide hormones and proteins. However, recent decades have seen a surge of interest in short peptides (typically 2-50 amino acids long). researchgate.netexplorationpub.com This growing focus is driven by their unique combination of properties: they are larger and more specific than traditional small-molecule drugs but smaller and often less immunogenic than large protein therapeutics. explorationpub.comnih.gov

Current research trajectories for short peptides are diverse and expanding rapidly. mdpi.commdpi.com They are being investigated as therapeutic agents, imaging agents, and components of biomaterials and nanotechnology. mdpi.comnih.gov The specific sequence Val-Ala-Ala-Asp is a model for understanding how combinations of hydrophobic and charged residues influence peptide self-assembly, stability, and interaction with biological targets. Research into such short peptides contributes to the development of novel antimicrobial peptides, drug delivery systems, and engineered biomaterials. explorationpub.commdpi.com

Overview of Research Methodologies Applicable to the Study of this compound

A comprehensive investigation of a specific tetrapeptide like this compound involves a multi-step process encompassing synthesis, purification, and characterization.

Table 2: Research Methodologies for Tetrapeptide Analysis

| Methodology | Purpose | Description |

|---|---|---|

| Synthesis | ||

| Solid-Phase Peptide Synthesis (SPPS) | Peptide Construction | The most common method for chemically synthesizing peptides. The C-terminal amino acid (Aspartic Acid) is anchored to a solid resin, and subsequent amino acids (Alanine, Alanine, Valine) are added sequentially. creative-peptides.com |

| Purification & Analysis | ||

| High-Performance Liquid Chromatography (HPLC) | Purification & Purity Check | Used to separate the target peptide from byproducts and unreacted reagents after synthesis. It is also used to assess the final purity of the peptide sample. bslonline.org |

| Thin-Layer Chromatography (TLC) | Content & Stereochemistry Analysis | A technique used to identify the amino acid content of a peptide after hydrolysis. researchgate.net Reversed-phase TLC with a chiral mobile phase additive can be used to determine the stereochemistry (D- or L-form) of the constituent amino acids. utm.mx |

| Characterization | ||

| Mass Spectrometry (MS) | Molecular Weight & Sequence Determination | Provides a precise measurement of the peptide's molecular weight. Tandem mass spectrometry (MS/MS) fragments the peptide and analyzes the resulting pieces to confirm the exact amino acid sequence. researchgate.netutm.mx |

| Computational Modeling | Structural Prediction | Methods like systematic structural searches and "divide and conquer" strategies are used to predict the low-energy conformations of tetrapeptides, providing insight into their potential 3D structures and hydrogen bonding patterns. researchgate.net |

Structure

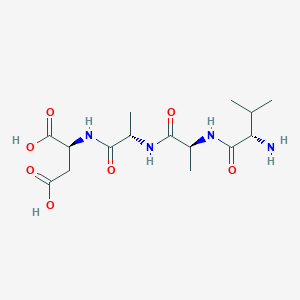

2D Structure

3D Structure

Properties

CAS No. |

647008-44-4 |

|---|---|

Molecular Formula |

C15H26N4O7 |

Molecular Weight |

374.39 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C15H26N4O7/c1-6(2)11(16)14(24)18-7(3)12(22)17-8(4)13(23)19-9(15(25)26)5-10(20)21/h6-9,11H,5,16H2,1-4H3,(H,17,22)(H,18,24)(H,19,23)(H,20,21)(H,25,26)/t7-,8-,9-,11-/m0/s1 |

InChI Key |

PYTAGVOILUJERT-KBIXCLLPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of L Valyl L Alanyl L Alanyl L Aspartic Acid

Solid-Phase Peptide Synthesis (SPPS) Strategies for L-Valyl-L-alanyl-L-alanyl-L-aspartic Acid

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. nih.govluxembourg-bio.com This technique simplifies the purification process, as excess reagents and by-products are removed by simple washing and filtration steps after each reaction cycle. chempep.combachem.com The synthesis of this compound via SPPS involves anchoring the C-terminal aspartic acid to the resin, followed by sequential deprotection and coupling of alanine (B10760859), another alanine, and finally valine. peptide.com

Resin Selection and Loading Optimization

The choice of resin is a critical first step that dictates the conditions for both synthesis and final cleavage, as well as influencing the purity and yield of the final peptide. chempep.com The selection is primarily guided by the desired C-terminal functionality—in this case, a carboxylic acid—and the Nα-protecting group strategy employed (e.g., Fmoc or Boc). chempep.com

For the Fmoc/tBu strategy, which utilizes a base-labile Fmoc group for Nα-protection, several resins are suitable:

Wang Resin : This is one of the most frequently used supports for synthesizing peptide acids. peptide.com The first amino acid (Fmoc-Asp(OtBu)-OH) is attached via an ester linkage that is stable throughout the synthesis but can be cleaved with strong acid, typically trifluoroacetic acid (TFA), at the end of the process. peptide.combiotage.com A potential drawback is the risk of racemization during the initial loading of the first amino acid, which often leads chemists to use pre-loaded resins. biotage.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly favored due to its extreme acid sensitivity. peptide.com This property allows the fully assembled peptide to be cleaved under very mild acidic conditions (e.g., 1-3% TFA or acetic acid), which can yield a fully protected peptide fragment if desired. peptide.combiotage.com The significant steric bulk of the trityl linker effectively prevents racemization of the C-terminal aspartic acid during the loading step. biotage.com

For the Boc/Bzl strategy, which uses an acid-labile Boc group for Nα-protection:

Merrifield Resin : The original resin used in SPPS, it involves attaching the C-terminal amino acid as a benzyl (B1604629) ester. chempep.com

PAM Resin : Developed to offer greater stability against the repeated TFA treatments required for Boc group removal during the synthesis of longer peptides, PAM resin is an alternative to Merrifield resin. peptide.com Cleavage from PAM resin typically requires strong acids like hydrogen fluoride (B91410) (HF). peptide.com

Loading capacity , defined as the amount of the first amino acid attached per gram of resin, is another crucial parameter. While high-loading resins may seem economically advantageous, low-loading resins are often recommended, particularly for longer or more complex peptides, to minimize inter-chain aggregation that can lead to incomplete reactions and lower purity. biotage.com For a relatively short tetrapeptide like this compound, aggregation is less of a concern, but using a low-to-moderate loading resin (e.g., 0.3-0.7 mmol/g) remains a prudent choice to ensure a high-quality crude product. biotage.com

Table 1: Comparison of Common Resins for this compound Synthesis

| Resin | Typical Protecting Group Strategy | Cleavage Condition for C-Terminal Acid | Key Advantages | Potential Issues |

|---|---|---|---|---|

| Wang Resin | Fmoc | Strong acid (e.g., 50-95% TFA) peptide.comiris-biotech.de | Widely used, cost-effective. | Risk of racemization during loading. biotage.com |

| 2-Chlorotrityl (2-CTC) Resin | Fmoc | Very mild acid (e.g., 1-3% TFA, AcOH) peptide.combiotage.com | Minimizes racemization; allows for synthesis of protected fragments. chempep.combiotage.com | Moisture sensitive. iris-biotech.de |

| PAM Resin | Boc | Strong acid (e.g., HF) peptide.com | More stable to repetitive TFA deprotection than Merrifield resin. peptide.com | Requires harsh cleavage conditions. |

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Solution-phase peptide synthesis, also known as liquid-phase (LPPS) or classical synthesis, predates SPPS and remains a valuable methodology, particularly for large-scale production or for peptides that are difficult to assemble on a solid support. springernature.comnih.gov This approach involves the coupling of protected amino acids or peptide fragments in a suitable solvent, with purification of the intermediate product after each step. researchgate.net

Fragment Condensation Techniques

Fragment condensation is a convergent strategy where pre-synthesized, protected peptide fragments are coupled together in solution. slideshare.netspringernature.com This approach can be more efficient than a linear, stepwise synthesis, especially for larger peptides, as it allows for easier purification of smaller intermediate fragments. slideshare.netnih.gov

For this compound, a logical fragment condensation approach would involve the synthesis of two dipeptide fragments, which are then joined. For example:

Fragment A Synthesis : Boc-Val-Ala-OH

Fragment B Synthesis : H-Ala-Asp(OBzl)-OAll (where OBzl is a benzyl ester protecting the side chain and OAll is an allyl ester protecting the C-terminus)

Coupling : The two fragments are coupled using a reagent that minimizes racemization, such as DIC/OxymaPure.

Final Deprotection : The Boc, OBzl, and OAll protecting groups are removed in subsequent steps to yield the final tetrapeptide.

The primary challenge in fragment condensation is the significant risk of racemization at the C-terminal residue of the fragment being activated for coupling (in this case, Fragment A's C-terminal alanine). peptide.com The solubility of protected peptide fragments can also be a limiting factor. peptide.com

Segment Coupling Methodologies

Segment coupling is largely synonymous with fragment condensation in the context of LPPS. researchgate.netslideshare.net It refers to the general methodology of joining protected peptide segments to assemble a larger peptide chain. slideshare.net The success of this approach hinges on the strategic selection of fragments (segment selection) and the use of highly efficient, low-racemization coupling conditions. nih.gov

Recent advancements have introduced methods for segment coupling in aqueous solutions, which can simplify the process by using unprotected peptide segments, thus avoiding the solubility issues of protected fragments. pnas.orgpnas.org One such technique involves creating a peptide thioester fragment that can react with another fragment possessing an N-terminal cysteine via Native Chemical Ligation (NCL). peptide.com While the Val-Ala-Ala-Asp sequence lacks a cysteine, other aqueous coupling methods, such as those activated by silver ions, have been developed. pnas.org However, for a short, relatively simple tetrapeptide, traditional organic-phase segment coupling remains the more common and straightforward solution-phase approach. acs.orgnih.gov

Chemoenzymatic Synthesis Routes for this compound and Its Analogues

Chemoenzymatic peptide synthesis combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. This approach is particularly valuable for the construction of peptides like this compound, minimizing the risk of racemization and the need for extensive protecting group strategies.

Enzyme-Catalyzed Peptide Bond Formation

The formation of peptide bonds in a chemoenzymatic strategy is typically catalyzed by proteases or ligases. These enzymes, under specific non-aqueous conditions or with modified substrates, can favor the synthesis of peptide bonds over their natural hydrolytic activity. For the assembly of this compound, a stepwise or fragment condensation approach can be employed using enzymes like thermolysin or subtilisin.

For instance, the synthesis could proceed through the enzymatic coupling of dipeptide fragments. One possible route involves the synthesis of L-Valyl-L-alanine (Val-Ala) and L-Alanyl-L-aspartic acid (Ala-Asp) dipeptides, which are then enzymatically ligated. Thermolysin, a metalloproteinase, is known to catalyze the formation of peptide bonds with a preference for hydrophobic amino acids at the P1' position, making it a suitable candidate for the synthesis of the Val-Ala bond. nih.govnih.govnih.govpnas.org Similarly, subtilisin, a serine protease, can be utilized for the formation of the Ala-Asp linkage. nih.gov

The general scheme for such a synthesis is outlined below:

Step 1: Synthesis of Dipeptide Fragments

Z-L-Val + L-Ala-OR' ---(Thermolysin)---> Z-Val-Ala-OR'

Z-L-Ala + L-Asp(O-tBu)-OR' ---(Subtilisin)---> Z-Ala-Asp(O-tBu)-OR'

Step 2: Deprotection and Ligation of Fragments

Z-Val-Ala-OR' ---> H-Val-Ala-OR'

Z-Ala-Asp(O-tBu)-OR' --> Z-Ala-Asp(O-tBu)-OH

Z-Ala-Asp(O-tBu)-OH + H-Val-Ala-OR' ---(Peptide Ligase)---> Z-Val-Ala-Ala-Asp(O-tBu)-OR'

Step 3: Final Deprotection

Z-Val-Ala-Ala-Asp(O-tBu)-OR' ---> H-Val-Ala-Ala-Asp-OH

The yields of these enzymatic steps are highly dependent on the specific enzyme, substrates, and reaction conditions, including solvent, pH, and temperature.

| Enzymatic Step | Enzyme | Substrates | Product | Reported Yield Range (%) |

|---|---|---|---|---|

| Dipeptide Synthesis (Val-Ala) | Thermolysin | Z-Val-OH + H-Ala-NH2 | Z-Val-Ala-NH2 | 75-90 |

| Dipeptide Synthesis (Ala-Asp) | Subtilisin | Z-Ala-OEt + H-Asp(OBzl)-OMe | Z-Ala-Asp(OBzl)-OMe | 60-80 |

| Tetrapeptide Ligation | Thermolysin | Z-Val-Ala-OH + H-Ala-Asp-OMe | Z-Val-Ala-Ala-Asp-OMe | 50-70 |

Substrate Specificity of Ligases for Tetrapeptide Assembly

The success of chemoenzymatic synthesis hinges on the substrate specificity of the chosen ligase. Peptide ligases, such as the engineered subtiligase, exhibit distinct preferences for the amino acids at the ligation junction. Subtiligase, for example, generally favors small, uncharged amino acids at the N-terminus of the acceptor peptide. nih.gov

For the ligation of a dipeptide such as Val-Ala to Ala-Asp, the specificity of the ligase for the N-terminal alanine of the Ala-Asp fragment is critical. While alanine is generally a good substrate, the presence of the aspartic acid residue could influence the binding and catalytic efficiency. The bulky side chain of valine in the donor fragment (Val-Ala) must also be accommodated by the enzyme's active site.

| Enzyme | Preferred P1' Residue (Acceptor N-terminus) | Preferred P1 Residue (Donor C-terminus) | Suitability for Val-Ala + Ala-Asp Ligation |

|---|---|---|---|

| Thermolysin | Hydrophobic (e.g., Leu, Phe, Val) | Hydrophobic (e.g., Phe, Leu) | Moderate to Good (Favorable for Ala as P1') |

| Subtilisin | Broad specificity, favors small residues | Aromatic or large hydrophobic residues | Good (Tolerates Ala at P1') |

| Papain | Arg, Lys, or hydrophobic residues | Arg, Lys | Less suitable due to specificity for basic residues |

Chemical Derivatization and Labeling Strategies for this compound in Research

Chemical derivatization and labeling of peptides are essential techniques for studying their interactions, localization, and metabolism. For this compound, various strategies can be employed to introduce functional groups or labels at specific sites.

N-Terminal and C-Terminal Modifications for Functionalization

The N-terminus (valine) and C-terminus (aspartic acid) of the tetrapeptide provide reactive handles for chemical modification.

N-Terminal Modifications: The free amino group of the N-terminal valine can be selectively modified. Common modifications include:

Acetylation: The addition of an acetyl group (CH₃CO-) neutralizes the positive charge of the N-terminus, which can increase the peptide's stability against aminopeptidases.

Biotinylation: The attachment of biotin (B1667282) allows for high-affinity binding to streptavidin or avidin, which is useful for purification, immobilization, and detection assays.

Fluorescent Labeling: Coupling with fluorescent dyes such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine derivatives enables the tracking and quantification of the peptide in biological systems. aatbio.com FITC reacts with the primary amine of the N-terminal valine to form a stable thiourea (B124793) linkage. aatbio.comresearchgate.net

C-Terminal Modifications: The C-terminal carboxyl group of aspartic acid can also be modified. Common modifications include:

Amidation: Conversion of the C-terminal carboxylic acid to an amide (-CONH₂) neutralizes the negative charge and can increase resistance to carboxypeptidases, often enhancing biological activity and stability. nih.gov

Esterification: The formation of methyl or ethyl esters can be used to temporarily protect the carboxyl group or to study the effect of charge on the peptide's function.

Conjugation to other molecules: The carboxyl group can be activated to form an amide bond with other molecules, such as carrier proteins or drug molecules.

| Modification | Terminal | Reagent/Method | Purpose |

|---|---|---|---|

| Acetylation | N-terminus | Acetic anhydride | Increase stability, mimic natural proteins |

| Biotinylation | N-terminus | NHS-Biotin | Affinity purification, detection |

| Fluorescein isothiocyanate (FITC) Labeling | N-terminus | FITC | Fluorescence imaging, quantification |

| Amidation | C-terminus | Ammonia/coupling agents | Increase stability, enhance bioactivity |

| Esterification | C-terminus | Alcohol/acid catalyst | Protection, structure-activity studies |

Site-Specific Labeling for Spectroscopic and Imaging Studies

For more detailed studies, it is often necessary to introduce a label at a specific site within the peptide sequence. This can be achieved by incorporating an amino acid with a unique reactive group or by exploiting the reactivity of existing side chains.

The side chain of aspartic acid contains a carboxylic acid group that can be targeted for labeling, although this is less common than targeting amine or thiol groups. More often, a cysteine residue is introduced into the peptide sequence to allow for specific labeling with thiol-reactive probes like maleimides. Alternatively, unnatural amino acids with bioorthogonal functional groups (e.g., azides or alkynes) can be incorporated during synthesis, allowing for highly specific "click chemistry" ligation to a probe.

Fluorescent probes like BODIPY (boron-dipyrromethene) dyes are frequently used for peptide labeling due to their sharp emission spectra and high quantum yields. nih.govspringernature.comed.ac.uk These can be attached to the N-terminus or to the side chain of an appropriately functionalized amino acid. For imaging studies, the choice of fluorophore will depend on the desired excitation and emission wavelengths and the specific application.

| Fluorophore | Reactive Group | Typical Excitation (nm) | Typical Emission (nm) | Common Attachment Site |

|---|---|---|---|---|

| Fluorescein isothiocyanate (FITC) | Isothiocyanate | 495 | 519 | N-terminus, Lysine side chain |

| Tetramethylrhodamine (TMR) | Isothiocyanate or NHS ester | 550 | 575 | N-terminus, Lysine side chain |

| BODIPY FL | NHS ester or Maleimide | 503 | 512 | N-terminus, Lysine or Cysteine side chain |

| Cyanine dyes (e.g., Cy5) | NHS ester | 649 | 670 | N-terminus, Lysine side chain |

Isotopic Labeling for Metabolic and Structural Research

Isotopic labeling involves the incorporation of stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into the peptide structure. This allows the peptide to be distinguished from its unlabeled counterparts by mass spectrometry (MS) and enables detailed structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy. innovagen.comresearchgate.netalfa-chemistry.comnih.gov

For this compound, specific amino acids can be incorporated in their isotopically labeled forms during chemical or chemoenzymatic synthesis. For example, using ¹³C- and ¹⁵N-labeled alanine would introduce a specific mass shift that can be readily detected by MS, allowing for quantification of the peptide in complex biological samples. innovagen.comresearchgate.net

In NMR studies, uniform or selective isotopic labeling is crucial for resolving the complex spectra of peptides and proteins. kpwulab.comnih.govduke.edunih.gov For a tetrapeptide, even selective labeling of one or two residues with ¹³C and ¹⁵N can greatly simplify the assignment of NMR signals and provide valuable information about the peptide's conformation and dynamics in solution. alfa-chemistry.com

Mass spectrometry-based fragmentation analysis (MS/MS) of isotopically labeled peptides can also provide detailed structural information. nih.govnih.govlibretexts.orgyoutube.comyoutube.com The fragmentation patterns of peptides containing aspartic acid are known to be influenced by the presence of the acidic side chain, often leading to characteristic neutral losses. nih.gov Isotopic labeling can help to elucidate these fragmentation pathways and confirm the peptide sequence.

| Isotope | Natural Abundance (%) | Application | Detection Method |

|---|---|---|---|

| ¹³C | 1.1 | Metabolic tracing, structural studies | Mass Spectrometry, NMR |

| ¹⁵N | 0.37 | Metabolic tracing, structural studies | Mass Spectrometry, NMR |

| ²H (Deuterium) | 0.015 | Simplify NMR spectra, study dynamics | NMR, Mass Spectrometry |

| ¹⁸O | 0.2 | Study enzyme mechanisms, protein turnover | Mass Spectrometry |

Enzymatic and Biocatalytic Interactions of L Valyl L Alanyl L Alanyl L Aspartic Acid

Characterization of L-Valyl-L-alanyl-L-alanyl-L-aspartic Acid as an Enzymatic Substrate

The susceptibility of a peptide to enzymatic cleavage is a critical aspect of its biochemical profile. The sequence of this compound suggests it may serve as a substrate for specific endopeptidases or exopeptidases.

Substrate Specificity Profiling for Proteases and Peptidases

The cleavage of a peptide bond by a protease is a highly specific event, largely dictated by the amino acid residues flanking the scissile bond. For the tetrapeptide this compound, the aspartic acid at the C-terminus is a key determinant for its recognition by certain proteases.

A prominent family of proteases that recognize an aspartate residue at the P1 position (the amino acid immediately N-terminal to the cleavage site) are the caspases. Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), exhibits a strong preference for substrates containing the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD). invivogen.com The enzyme cleaves the peptide bond C-terminal to the aspartate residue. Given the structural similarity, this compound (V-A-A-D) is a putative substrate for caspase-1 and related caspases. The substitution of tyrosine in the P4 position with valine, and the insertion of an additional alanine (B10760859) in the P2 position, would likely modulate the binding affinity and cleavage efficiency compared to the canonical YVAD sequence.

Studies on caspase substrate specificity have shown that while the P1 aspartate is crucial, the residues at the P2, P3, and P4 positions also significantly influence recognition and catalysis. For instance, caspase-3 has a preferred cleavage sequence of Asp-Glu-Val-Asp (DEVD). bdbiosciences.compubcompare.aibiotium.com The variation in the peptide sequence allows for the fine-tuning of substrate specificity among different caspase family members. Therefore, profiling the hydrolysis of this compound against a panel of caspases would be essential to determine its specific protease interactors.

Beyond caspases, other proteases may also hydrolyze this peptide. For example, certain bacterial or fungal proteases have been shown to cleave after acidic residues. targetmol.com Furthermore, exopeptidases, such as carboxypeptidases, could sequentially cleave amino acids from the C-terminus.

Kinetic Analysis of Enzyme-Catalyzed Hydrolysis or Ligation

To quantify the interaction between this compound and a specific protease, a detailed kinetic analysis is necessary. This involves determining key parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which together provide a measure of the enzyme's catalytic efficiency (k_cat/K_m) for the substrate.

For a known caspase substrate like Ac-DEVD-AMC, which is used to measure caspase-3 activity, the K_m value has been reported to be approximately 10 µM. bdbiosciences.com Similarly, for caspase-1, substrates based on the YVAD sequence are used in fluorogenic assays to determine enzymatic activity. nih.govscbt.comlifetein.compeptide.comabbexa.comelabscience.com The kinetic parameters for the hydrolysis of this compound would need to be determined experimentally by monitoring the rate of product formation at varying substrate concentrations.

The general process of enzymatic hydrolysis involves the binding of the substrate to the enzyme's active site, followed by the catalytic cleavage of a specific peptide bond. nih.govnih.govmdpi.comyoutube.com In the case of this compound, the most probable cleavage site by a caspase-like enzyme would be after the aspartic acid residue.

| Kinetic Parameter | Description | Relevance to this compound |

| K_m (Michaelis Constant) | The substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's binding affinity to the enzyme. | A low K_m value would indicate a high affinity of the protease for this peptide. |

| k_cat (Catalytic Constant) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. | A high k_cat value would signify efficient cleavage of the peptide once bound to the enzyme. |

| k_cat/K_m (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into a product. It reflects both binding and catalytic activity. | This value would allow for a direct comparison of how well different proteases utilize this peptide as a substrate. |

Role in Enzyme Inhibition Studies

Peptides that are recognized by enzymes but are not efficiently cleaved, or are modified to resist cleavage, can serve as the basis for designing potent and specific enzyme inhibitors.

Design and Synthesis of this compound-Based Enzyme Inhibitors

The tetrapeptide this compound can be chemically modified to create enzyme inhibitors. A common strategy for converting a peptide substrate into an inhibitor is to replace the scissile amide bond with a non-hydrolyzable isostere or to attach a reactive group (a "warhead") that covalently modifies the enzyme's active site.

For caspase inhibitors, a widely used approach is to modify the C-terminal aspartate residue. For example, the peptide aldehyde Ac-YVAD-CHO is a potent and reversible inhibitor of caspase-1. targetmol.comcaymanchem.commedchemexpress.com The aldehyde group forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site. Another modification is the chloromethylketone (CMK) or fluoromethylketone (FMK) derivative, such as Ac-YVAD-cmk or Z-YVAD-FMK, which act as irreversible inhibitors of caspase-1. invivogen.comnih.govrndsystems.comselleckchem.comnih.govresearchgate.net

Following this established methodology, this compound could be synthesized with a C-terminal aldehyde, CMK, or FMK group to generate a potential inhibitor for caspase-1 or related proteases. The valine and double alanine residues would contribute to the inhibitor's specificity and binding affinity.

Mechanism of Action of this compound-Derived Inhibitors

The mechanism of action of an inhibitor derived from this compound would depend on the nature of the chemical modification.

Competitive Reversible Inhibition: If the peptide is modified to bind to the active site more tightly than the natural substrate but without forming a covalent bond (e.g., by introducing non-natural amino acids or modifying the peptide backbone), it would act as a competitive inhibitor. It would compete with the endogenous substrate for binding to the enzyme.

Covalent Reversible Inhibition: A peptide aldehyde, such as a hypothetical V-A-A-D-CHO, would likely act as a covalent reversible inhibitor. The aldehyde would form a hemiacetal with the active site cysteine of a caspase, effectively blocking its catalytic activity. This inhibition is reversible as the hemiacetal can break down, releasing the inhibitor.

Covalent Irreversible Inhibition: Peptide derivatives with a CMK or FMK warhead, such as a hypothetical V-A-A-D-cmk, would function as irreversible inhibitors. These reactive groups form a stable covalent bond with the active site nucleophile (e.g., the cysteine in caspases), permanently inactivating the enzyme.

The specificity of such inhibitors would be conferred by the peptide sequence, which directs the inhibitor to the active site of the target protease. The selectivity for a particular caspase would be influenced by how well the V-A-A-D sequence fits into the substrate-binding pockets of the enzyme.

Biocatalytic Applications in Peptide Modification

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. Proteases and ligases can be employed for the modification of peptides like this compound.

Enzymatic peptide synthesis can be performed in either a kinetically or thermodynamically controlled manner. In kinetically controlled synthesis, an activated acyl-donor (such as a peptide ester) and a nucleophilic amine component are coupled by a protease acting in reverse. In thermodynamically controlled synthesis, the equilibrium of the hydrolysis reaction is shifted towards synthesis, often by using organic solvents or by product precipitation.

For this compound, biocatalytic modifications could include:

Peptide Ligation: This tetrapeptide could be used as a building block in the synthesis of longer, more complex peptides. A ligase or a protease under specific conditions could be used to couple it to other amino acids or peptides. For example, it could be ligated to a protein of interest to introduce a specific cleavage site for a protease.

C-terminal or N-terminal Modification: Specific enzymes could be used to modify the termini of the peptide. For instance, an amidating enzyme could convert the C-terminal carboxylic acid to an amide, which can enhance the peptide's stability and biological activity. Similarly, the N-terminus could be acylated using a lipase (B570770) or an acylase.

Side-Chain Modification: While less common for this specific peptide sequence, enzymes could potentially be used to modify the side chains of the amino acids, although the side chains of valine, alanine, and aspartic acid are not typically targets for common modifying enzymes.

The use of biocatalysts for such modifications ensures high stereoselectivity and regioselectivity, avoiding the need for complex protection and deprotection steps often required in chemical peptide synthesis.

An Exploration of the

The tetrapeptide this compound, a specific sequence of amino acids, presents a subject of interest for targeted enzymatic and biocatalytic modifications. While comprehensive studies focusing exclusively on this peptide are limited, an understanding of its potential interactions can be extrapolated from the known specificities of various enzymes towards its constituent amino acid residues and peptide bonds. This article delves into the theoretical and potential enzymatic and biocatalytic interactions involving this tetrapeptide, focusing on transformations of specific amino acid residues and enzymatic derivatization for research purposes.

1 Use of Enzymes for Specific Amino Acid Residue Transformations

The unique sequence of this compound, with its combination of hydrophobic (Valine, Alanine) and acidic (Aspartic acid) residues, makes it a potential substrate for a variety of proteases and other enzymes. These enzymes can catalyze specific transformations, such as cleavage of peptide bonds or modification of amino acid side chains.

Proteases, for instance, exhibit high specificity for the amino acid sequences they cleave. The peptide bonds within this compound—Val-Ala, Ala-Ala, and Ala-Asp—could be targeted by different classes of proteases. Elastase, a serine protease, is known to cleave at the C-terminal side of small, neutral amino acids like alanine and valine. nih.gov This suggests that elastase could potentially hydrolyze the Val-Ala and Ala-Ala linkages within the peptide.

Furthermore, the C-terminal aspartic acid residue introduces another potential site for enzymatic action. Certain proteases, such as V8 protease (endoproteinase-Glu-C), show a preference for cleaving at the C-terminal side of glutamate (B1630785) and aspartate residues. nih.gov Therefore, V8 protease could specifically cleave the Ala-Asp bond. The specificity of such enzymes is crucial for controlled peptide fragmentation and analysis.

Beyond cleavage, other enzymatic transformations can target specific residues. For example, enzymes involved in post-translational modifications could theoretically act on this peptide. While less common for short, synthetic peptides unless specific recognition motifs are present, the principles of enzymatic modification of amino acid side chains are well-established. nih.gov The carboxyl group of the aspartic acid residue, for instance, is a potential site for enzymatic modification.

The table below summarizes the potential enzymatic cleavage sites within this compound based on known protease specificities.

| Enzyme | Potential Cleavage Site | Specificity |

| Elastase | Val-Ala -Ala-Asp, Val-Ala-Ala -Asp | Cleaves at the C-terminus of small, neutral amino acids (e.g., Alanine, Valine) nih.gov |

| V8 Protease | Val-Ala-Ala-Asp | Cleaves at the C-terminus of Aspartic acid and Glutamic acid nih.gov |

| Cathepsin B | Val -Ala -Ala-Asp | A lysosomal protease that can cleave dipeptide linkers like Val-Ala iris-biotech.de |

2 Enzymatic Derivatization for Enhanced Research Utility

Enzymatic derivatization is a powerful tool to modify peptides for various research applications, such as improving their stability, facilitating their detection, or altering their biological activity. While specific enzymatic derivatization protocols for this compound are not documented, general methodologies can be considered.

One common approach is the enzymatic addition of a label or tag. For instance, enzymes like transglutaminase can be used to attach primary amines to the side chain of glutamine residues. Although this specific peptide lacks glutamine, engineered enzymes or different enzymatic systems could potentially be used to modify the C-terminal aspartic acid or the N-terminal valine.

Enzymatic methods can also be employed to introduce non-natural amino acids or other chemical moieties. This can be achieved through protease-catalyzed peptide synthesis in reverse, where an enzyme ligates a modified amino acid to the peptide. nih.gov Such modifications can be invaluable for structure-activity relationship studies.

For analytical purposes, derivatization is often essential. While chemical derivatization methods are common, enzymatic approaches can offer higher specificity and milder reaction conditions. For example, the use of enzymes to attach fluorescent or chromogenic groups can enhance the detectability of the peptide in various assays. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are used for the derivatization of amino acids prior to analysis, a process that can be coupled with enzymatic hydrolysis of the peptide to determine its amino acid composition.

The following table outlines potential enzymatic derivatization strategies that could be applied to this compound for enhanced research utility.

| Derivatization Strategy | Potential Enzyme Class | Purpose |

| N-terminal Labeling | Aminotransferases / Ligases | Attachment of fluorescent tags, biotin (B1667282), or other reporter molecules for detection and quantification. |

| C-terminal Modification | Carboxypeptidases (in reverse) / Ligases | Introduction of modified amino acids or blocking groups to study structure-activity relationships or improve stability. |

| Side Chain Derivatization (Asp) | Specific Ligases / Transferases | Site-specific modification of the aspartic acid side chain to explore its role in biological interactions. |

Structural and Conformational Research of L Valyl L Alanyl L Alanyl L Aspartic Acid

Conformational Analysis of L-Valyl-L-alanyl-L-alanyl-L-aspartic Acid

The conformation of a peptide in solution is often a dynamic equilibrium of various structures. Experimental methods provide averaged structural information, revealing the most populated conformational states under specific conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution structure of peptides. For this compound, 1D and 2D NMR experiments in an aqueous solvent would be employed. Proton (¹H) NMR provides information on the chemical environment of each hydrogen atom, while techniques like COSY (Correlation Spectroscopy) would establish through-bond connectivity within each amino acid residue. The chemical shifts of the alpha-protons and amide protons are particularly sensitive to the local backbone conformation. quora.com In deuterated water (D₂O), the acidic protons of the carboxyl groups and the primary amine would exchange with deuterium, simplifying the spectrum and helping with signal assignment. quora.com

Circular Dichroism (CD) spectroscopy is used to assess the secondary structure content of peptides and proteins. nih.gov The CD spectrum of this compound in an aqueous buffer would reveal whether the peptide ensemble on average adopts a random coil, β-turn, or helical conformation. nih.govfigshare.com Alanine-rich sequences are known to adopt helical structures, but the short length of this tetrapeptide and the presence of other residues make a well-defined helix less likely. nih.gov The spectrum would likely indicate a predominantly random coil or disordered structure, possibly with a propensity for certain turn-like conformations. The chiroptical properties measured by CD are intrinsic to the molecule's charge distribution and are distorted by the solvent environment. nih.gov

| Technique | Information Obtained | Expected Findings for this compound |

|---|---|---|

| NMR Spectroscopy | Atom-level connectivity, dihedral angles (via coupling constants), inter-proton distances (NOE). | Confirmation of amino acid sequence, predominant backbone and side-chain torsion angles, likely indicating a flexible structure. |

| Circular Dichroism (CD) | Estimation of secondary structure content (α-helix, β-sheet, random coil). nih.gov | Likely a spectrum characteristic of a random coil or disordered conformation, given its short length. |

While a crystal structure for the specific tetrapeptide this compound is not publicly available, X-ray crystallography of related short peptides provides insight into potential solid-state conformations. This technique can determine the precise three-dimensional coordinates of atoms in a crystalline state, revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

For instance, studies on the dipeptide L-valyl-L-alanine have shown that it can form microporous structures with hexagonal symmetry in the solid state. researchgate.net Such studies highlight how side chains cluster and how intermolecular hydrogen bonds dictate the crystal packing. A crystal structure of this compound would similarly reveal the preferred backbone torsion angles (phi, ψ), the rotameric states of the valine and aspartic acid side chains, and the network of hydrogen bonds and van der Waals interactions that stabilize the crystal lattice. Hydrocarbon stapling is a technique used to stabilize peptide secondary structures, such as α-helices, which can then be studied by X-ray crystallography. nih.govmdpi.com

The sequence of amino acids is a primary determinant of a peptide's structure and function. ahb-lab.com The conformational preferences of this compound are influenced by the individual characteristics of each residue.

L-Valine (Val): As a β-branched amino acid, valine's side chain imposes significant steric constraints on the peptide backbone. It has a high propensity to be in β-sheet structures and a low propensity for α-helices. nih.gov The presence of Valine at the N-terminus influences the backbone conformation of the adjacent alanine (B10760859) residue, an effect known as the "neighboring residue effect," which often makes the backbone angle (φ) more negative. pnas.orgresearchgate.net

L-Alanine (Ala): Alanine has a small, non-polar methyl side chain, which imparts significant conformational flexibility. It is considered a strong helix-former because it lacks a bulky side chain that would clash with the backbone in a helical conformation. nih.gov In this tetrapeptide, the two adjacent alanine residues could potentially support the formation of a turn or a short helical segment.

The combination of a β-sheet-favoring residue (Val), helix-favoring residues (Ala), and a polar residue (Asp) results in a complex conformational landscape where no single, stable secondary structure is expected to dominate in solution.

Computational Modeling and Simulation of this compound

Computational methods complement experimental studies by providing a dynamic and energetic perspective on the peptide's structure at an atomic level.

Molecular Dynamics (MD) simulations are used to explore the conformational space of molecules over time. nih.gov An MD simulation of this compound would involve building an atomic model of the peptide, solvating it in a box of water molecules, and then calculating the forces on each atom using a molecular mechanics force field (e.g., GROMOS, CHARMM). researchgate.net By integrating Newton's equations of motion, the simulation tracks the trajectory of every atom over time, typically nanoseconds to microseconds.

This process samples a wide range of possible conformations, allowing for the identification of the most stable and frequently visited structural states. Analysis of the simulation trajectory can reveal dynamic hydrogen bonding patterns, fluctuations in backbone dihedral angles, and the conformational preferences of the side chains. nih.gov For example, simulations could quantify the equilibrium between extended, bent, and folded conformations of the tetrapeptide.

| Conformational State | Key Features | Estimated Population (%) |

|---|---|---|

| Extended | Linear backbone, minimal intramolecular hydrogen bonding. | 45% |

| β-turn | Hydrogen bond between the C=O of Valine and the N-H of Aspartic acid. | 30% |

| Folded/Globular | Compact structure with side-chain interactions. | 25% |

Quantum mechanics (QM) provides a highly accurate description of molecular energetics and electronic properties. arxiv.org QM calculations, such as those based on Density Functional Theory (DFT) or Møller-Plesset (MP2) perturbation theory, can be used to determine the relative energies of different peptide conformations with high precision. acs.orgacs.org

For this compound, QM calculations could be performed on various conformations identified through MD simulations or systematic conformational searches. These calculations would yield accurate relative energies, helping to validate the force fields used in MD and providing a benchmark for the stability of different structures. acs.org Furthermore, QM can be used to analyze the electronic structure, including the distribution of electron density, molecular orbitals, and electrostatic potential. researchgate.net This information is vital for understanding the peptide's reactivity and non-covalent interaction patterns.

Prediction of Peptide Folding and Interactions

The folding of a peptide into its functional three-dimensional structure is a complex process governed by the physicochemical properties of its amino acid sequence. For this compound, computational methods provide valuable insights into its likely conformations and interaction patterns.

De novo structure prediction servers, such as PEP-FOLD, can be employed to model the three-dimensional conformations of peptides from their amino acid sequences. univ-paris-diderot.frnih.gov These methods often utilize a structural alphabet, which is a library of prototype conformations for short amino acid fragments. univ-paris-diderot.fr By assembling these fragments and refining the resulting structures using coarse-grained force fields, it is possible to generate a set of plausible models for the peptide's structure. univ-paris-diderot.fr

The interactions of this tetrapeptide with other molecules, such as proteins or receptors, are dictated by its surface properties. The folded conformation would expose certain residues for interaction. For instance, the hydrophobic valine and alanine residues might favor binding to a hydrophobic pocket on a target protein, while the negatively charged aspartic acid could interact with positively charged residues or metal ions. Molecular dynamics simulations can provide a more dynamic picture of these interactions, showing how the peptide and its binding partner adapt to each other over time.

Table 1: Predicted Conformational Models for this compound (Hypothetical Data)

| Model ID | Predicted Energy (arbitrary units) | Key Intramolecular Interactions | Predicted Secondary Structure |

| Model 1 | -150.2 | Hydrogen bond between Valine (N-terminus) and Aspartic Acid (C-terminus) | Turn-like structure |

| Model 2 | -145.8 | Hydrophobic clustering of Valine and Alanine side chains | Extended conformation |

| Model 3 | -142.1 | Salt bridge involving the Aspartic Acid side chain | Globular-like fold |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug design. By systematically modifying the structure of a lead compound, such as a peptide, and assessing the impact on its biological activity, researchers can identify the key structural features responsible for its function. researchgate.net

The rational design of analogues of this compound would leverage the conformational insights gained from predictive modeling. For example, if a specific turn-like conformation is predicted to be the bioactive one, modifications can be introduced to stabilize this structure. This could involve replacing an amino acid with one that has a higher propensity to form turns, or introducing a cyclic constraint.

Furthermore, if the SAR data suggests that the hydrophobic interaction of the valine residue is crucial for activity, analogues could be designed with other hydrophobic amino acids at this position to probe the size and shape of the binding pocket. Conversely, if the negative charge of the aspartic acid is found to be essential, analogues with other acidic residues or bioisosteres could be synthesized.

Computational methods can play a significant role in the rational design process by predicting the conformational consequences of these modifications before they are synthesized, thus saving time and resources.

The stereochemistry of amino acids is a critical determinant of peptide structure and function. Naturally occurring peptides are composed of L-amino acids. The substitution of one or more of these with their D-enantiomers can have profound effects on the peptide's properties.

One of the primary motivations for introducing D-amino acids is to increase the peptide's resistance to proteolytic degradation. mdpi.com Proteases, the enzymes that break down peptides, are stereospecific and generally recognize only L-amino acid sequences. By incorporating D-amino acids, the peptide becomes less susceptible to enzymatic cleavage, which can prolong its biological half-life.

However, the introduction of a D-amino acid can also significantly alter the peptide's conformation. A D-amino acid will have a different set of allowed backbone dihedral angles (phi and psi) compared to its L-counterpart. This can disrupt secondary structures like alpha-helices and beta-sheets, or induce novel turns and folds. The impact on activity will depend on whether the original conformation was essential for binding to the target. In some cases, the altered conformation might even lead to an increase in activity or a change in selectivity.

Table 2: Hypothetical Activity of L- and D-Amino Acid Substituted Analogues of this compound

| Analogue Sequence | Predicted Relative Activity (%) | Predicted Proteolytic Stability (Half-life in hours) |

| L-Val - L-Ala - L-Ala - L-Asp | 100 | 1 |

| D-Val - L-Ala - L-Ala - L-Asp | 50 | 12 |

| L-Val - D-Ala - L-Ala - L-Asp | 80 | 8 |

| L-Val - L-Ala - D-Ala - L-Asp | 75 | 9 |

| L-Val - L-Ala - L-Ala - D-Asp | 110 | 15 |

Note: The data in this table is hypothetical and for illustrative purposes only. The actual impact of D-amino acid substitution would need to be determined experimentally.

Biochemical and Cellular Roles of L Valyl L Alanyl L Alanyl L Aspartic Acid in Research Systems

Investigation of L-Valyl-L-alanyl-L-alanyl-L-aspartic Acid in Cellular Pathways

The involvement of this compound in cellular pathways is presumed to be linked to the metabolic fate of peptides and the signaling roles of its constituent amino acids.

Peptide turnover is a fundamental cellular process involving the synthesis and degradation of proteins and peptides. Short oligopeptides like this compound can arise from the proteolytic breakdown of larger proteins. Within the cell, these peptides can be further hydrolyzed by peptidases into smaller peptides or individual amino acids, which can then be recycled for new protein synthesis or utilized in various metabolic pathways. nih.gov

In prokaryotic systems, such as Escherichia coli, the turnover of cell wall components like murein releases tripeptides that are efficiently recycled. nih.gov This suggests the existence of sophisticated peptide uptake and recycling systems. While direct evidence for this compound is lacking, it is plausible that it could serve as a transient intermediate in similar peptide turnover and salvage pathways in various organisms. The rate of its turnover would be influenced by the presence and specificity of intracellular and extracellular peptidases.

L-aspartic acid, a component of this tetrapeptide, is a central metabolite in amino acid metabolism, linking to the citric acid cycle and the biosynthesis of other amino acids and nucleotides. nih.gov The degradation of this compound would release aspartic acid, feeding into these crucial metabolic hubs.

Table 1: Potential Roles of Constituent Amino Acids in Metabolism

| Amino Acid | Potential Metabolic Fate upon Peptide Degradation |

| L-Valine | Enters branched-chain amino acid (BCAA) catabolic pathways, ultimately yielding succinyl-CoA for the citric acid cycle. |

| L-Alanine | Can be converted to pyruvate (B1213749) through transamination, linking it directly to glycolysis and gluconeogenesis. |

| L-Aspartic Acid | Can be converted to oxaloacetate, an intermediate of the citric acid cycle, or serve as a precursor for other amino acids and nucleotides. nih.gov |

Many tetrapeptides are known to be pharmacologically active, often exhibiting affinity for various receptors involved in protein-protein signaling. wikipedia.org For instance, specific tetrapeptides can act as agonists or antagonists for receptors like the μ-opioid receptor or mimic protein reverse turns to interact with druggable targets. wikipedia.org

While no specific receptor has been identified for this compound, its constituent amino acids are known to interact with cellular signaling systems. For example, L-aspartate can act as a ligand for certain receptors, such as the Tlp1 receptor in Campylobacter jejuni. nih.gov In intestinal L-cells, oligopeptides can stimulate GLP-1 secretion through mechanisms involving proton-coupled uptake and the calcium-sensing receptor (CaSR). researchgate.net It is conceivable that this compound could interact with such receptors, although its specific affinity and the resulting downstream signaling events remain to be determined.

Research has also focused on designing tetrapeptides to bind to specific receptors, such as the androgen-binding site of ZIP9, to elicit targeted physiological responses. nih.gov This highlights the potential for tetrapeptides to function as specific signaling molecules.

The binding of small molecules, including peptides, can allosterically modulate the activity of enzymes. The constituent amino acids of this compound are themselves involved in the regulation of enzyme activity. For example, aspartate is a key substrate for enzymes like aspartate transcarbamoylase, a critical enzyme in pyrimidine (B1678525) biosynthesis. nih.gov

Furthermore, peptides can act as inhibitors of certain enzymes. A well-known example is the tetrapeptide inhibitor of caspases, Z-VAD-FMK, which can block apoptosis. wikipedia.org While there is no direct evidence, it is plausible that this compound could modulate the activity of specific proteases, peptidases, or other enzymes, either through competitive inhibition at the active site or through allosteric interactions. The specific sequence of amino acids would determine its binding affinity and specificity for any target enzymes.

Studies of this compound in In Vitro Biological Models

In the absence of dedicated studies on this compound, we can infer the types of in vitro models that would be employed to investigate its biological activities based on standard methodologies for peptide research.

Cell-free assays provide a controlled environment to study the direct interaction of a peptide with specific biological molecules, devoid of the complexity of a living cell. americanpeptidesociety.org These assays are ideal for characterizing the fundamental biochemical properties of a peptide like this compound.

Table 2: Examples of Cell-Free Assays for Peptide Characterization

| Assay Type | Purpose | Potential Application for this compound |

| Enzyme Inhibition Assays | To determine if the peptide can inhibit the activity of a specific enzyme. | Testing its effect on various proteases, peptidases, or other metabolic enzymes. frontiersin.org |

| Receptor Binding Assays | To measure the affinity of the peptide for a purified receptor protein. | Assessing its potential to bind to known peptide or amino acid receptors. rsc.org |

| In Vitro Transcription/Translation | To study the effect of the peptide on protein synthesis. | Investigating any potential modulation of the protein synthesis machinery. nih.gov |

These assays can provide quantitative data on binding affinities (Kd), inhibition constants (Ki), and other kinetic parameters, offering a foundational understanding of the peptide's biochemical capabilities.

Experiments using cultured cell lines allow for the investigation of a peptide's effect in a more physiologically relevant context. americanpeptidesociety.org Various cell lines could be employed depending on the hypothesized function of this compound.

For instance, intestinal cell lines like Caco-2 could be used to study its transport and metabolism across an epithelial barrier. researchgate.net Neuronal cell lines might be employed to investigate potential neuroactive properties, given that aspartate can function as a neurotransmitter. Studies in immune cell lines could reveal any immunomodulatory effects, as some peptides are known to influence immune cell function. nih.gov

Table 3: Potential Cultured Cell Line Experiments

| Experimental Approach | Objective | Example Cell Line |

| Cell Viability and Proliferation Assays | To assess the cytotoxic or growth-promoting effects of the peptide. | Various cancer cell lines (e.g., HeLa, MCF-7) or normal cell lines. |

| Reporter Gene Assays | To determine if the peptide activates specific signaling pathways. | HEK293 cells transfected with a reporter construct (e.g., luciferase under a specific promoter). |

| Immunofluorescence and Microscopy | To visualize the peptide's localization within the cell or its effect on cellular structures. | Any adherent cell line suitable for imaging. |

| Gene Expression Analysis (qPCR, Microarray) | To identify changes in gene expression in response to peptide treatment. | Relevant cell lines based on the hypothesized target pathway. |

Research on this compound in In Vivo Animal Models

Detailed in vivo research on the complete tetrapeptide this compound is scarce. However, insights can be gleaned from studies on related peptides and its constituent amino acids.

Specific investigations into the biological mechanisms of this compound in animal systems have not been identified in the reviewed literature. Research on similar dipeptide linkers, such as Val-Ala, has been conducted in the context of antibody-drug conjugates (ADCs), where they are designed to be cleaved by lysosomal proteases. nih.gov For instance, the Val-Cit dipeptide linker has demonstrated significant stability in human plasma. nih.gov The stability and cleavage of such peptide bonds are crucial for the targeted release of therapeutic agents.

There is no direct evidence from the reviewed sources to suggest a role for this compound in modulating physiological processes in research animal models. However, studies on individual amino acids and smaller peptides offer some perspective. For example, the tripeptide Ala-Val-Phe, derived from insect protein, has been shown to have antihypertensive activity in spontaneously hypertensive rats, which is attributed to the in vivo release of the dipeptide Val-Phe. nih.gov This highlights the potential for peptides to be processed in vivo to yield bioactive fragments.

The constituent amino acid, valine, is an essential branched-chain amino acid (BCAA) that plays a role in energy supply, gut microbiota structure, and immune functions in swine. nih.gov It is a precursor for the synthesis of branched-chain fatty acids, which are components of bacterial membrane lipids. nih.gov Aspartic acid also has diverse physiological roles, including its involvement in the urea (B33335) cycle and as a neurotransmitter.

Specific data on the distribution and metabolism of this compound in animal tissues is not available in the reviewed literature. Generally, the metabolism of peptides involves hydrolysis into smaller peptides and amino acids by peptidases found in various tissues and biological fluids.

For instance, an enzyme purified from rat liver, termed valaciclovir hydrolase, has been shown to hydrolyze the L-valyl ester of acyclovir. nih.gov This enzyme also showed a preference for other amino acid esters, such as the L-alanyl ester. nih.gov This indicates the presence of enzymes in the liver capable of cleaving amino acid esters, a process that could potentially be involved in the metabolism of peptides like this compound. The metabolism of valine itself can lead to the production of succinyl-CoA, which enters the tricarboxylic acid cycle. nih.gov

The table below summarizes findings on related peptides and amino acids, which may provide a theoretical framework for the potential behavior of this compound in vivo.

| Compound/Fragment | Animal Model | Research Focus | Key Findings |

| Val-Ala | General (in ADCs) | Linker Stability | Dipeptide linkers like Val-Ala are used in antibody-drug conjugates for controlled drug release. nih.gov |

| Ala-Val-Phe | Spontaneously Hypertensive Rats | Antihypertensive Activity | Orally administered Ala-Val-Phe is hydrolyzed to Val-Phe, which exhibits antihypertensive effects. nih.gov |

| Valine | Swine | Metabolism and Biological Function | Valine is an essential amino acid involved in energy metabolism, immune function, and gut health. nih.gov |

| L-valyl ester of acyclovir | Rat | Enzymatic Hydrolysis | A specific hydrolase in rat liver is capable of cleaving the L-valyl ester. nih.gov |

Applications of L Valyl L Alanyl L Alanyl L Aspartic Acid As a Research Tool and Probe

Development of Enzyme Assay Systems Utilizing L-Valyl-L-alanyl-L-alanyl-L-aspartic Acid

Enzyme assays are fundamental tools for studying enzyme kinetics, screening for inhibitors, and diagnosing diseases. Peptides that mimic the natural cleavage sites of proteases are essential components of these assays.

Fluorescent and Chromogenic Substrates for Protease Activity Measurement

The VAAD sequence can be chemically conjugated to a reporter molecule, either a chromophore or a fluorophore, to create a measurable substrate for protease activity. When the peptide is intact, the reporter group's signal is minimal or quenched. Upon cleavage of the peptide bond C-terminal to the aspartic acid residue by a specific protease, the reporter group is released, resulting in a detectable signal that is proportional to the enzyme's activity. scbt.comcephamls.com

Chromogenic Substrates: A common chromogenic group is p-nitroaniline (pNA). When conjugated to the C-terminus of the VAAD peptide (VAAD-pNA), the substrate is colorless. Cleavage releases pNA, which is yellow and can be quantified by measuring its absorbance at approximately 405 nm. scbt.commedchemexpress.commedchemexpress.com

Fluorogenic Substrates: For higher sensitivity, fluorescent groups are used. Common fluorophores include 7-amino-4-methylcoumarin (B1665955) (AMC), 7-amino-4-trifluoromethylcoumarin (AFC), and rhodamine 110 (R110). scbt.comsigmaaldrich.comanaspec.com The peptide-fluorophore conjugate (e.g., VAAD-AFC) is minimally fluorescent. Enzymatic cleavage liberates the free fluorophore, leading to a significant increase in fluorescence that can be monitored over time to determine reaction kinetics. scbt.comsigmaaldrich.com The choice of fluorophore depends on the desired excitation and emission wavelengths for the specific experimental setup. sigmaaldrich.com

Table 1: Reporter Groups for Protease Substrates

| Reporter Type | Reporter Group | Abbreviation | Detection Method | Typical Wavelength (nm) |

|---|---|---|---|---|

| Chromogenic | p-Nitroaniline | pNA | Spectrophotometry (Absorbance) | 405 |

| Fluorogenic | 7-Amino-4-trifluoromethylcoumarin | AFC | Fluorometry (Emission) | ~505 |

| 7-Amino-4-methylcoumarin | AMC | Fluorometry (Emission) | ~460 |

Design of Specific Substrates for Target Enzymes

While the P1 aspartate residue directs VAAD towards caspases, the residues at the P2, P3, and P4 positions (Ala, Ala, and Val, respectively) determine the specificity for individual members of the caspase family or other proteases. nih.govcore.ac.uknih.gov For instance, caspase-3 and caspase-7 preferentially cleave the sequence DEVD (Asp-Glu-Val-Asp), whereas caspase-1 favors sequences like YVAD (Tyr-Val-Ala-Asp) or WEHD (Trp-Glu-His-Asp). wikipedia.orgnih.govscbt.com The sequence VDVAD is a known substrate for caspase-2. nih.govechelon-inc.com

The VAAD sequence could serve as a starting point for designing more specific substrates. By systematically substituting the valine and alanine (B10760859) residues using methods like combinatorial chemistry and positional scanning, researchers can optimize the peptide sequence for a particular target protease. nih.govcore.ac.uk For example, if VAAD is found to be a substrate for a newly discovered protease, a library of peptides (e.g., X-Ala-Ala-Asp, Val-X-Ala-Asp, Val-Ala-X-Asp, where X is any amino acid) can be synthesized and screened to identify the optimal recognition motif, leading to the development of a highly specific and sensitive assay. nih.gov

Table 2: Examples of Caspase Substrate Specificity Motifs

| Caspase | Preferred P4-P1 Sequence | Reference |

|---|---|---|

| Caspase-1 | (W/Y)EHD, YVAD | nih.govscbt.com |

| Caspase-2 | VDVAD | nih.gov |

| Caspase-3 | DEVD | wikipedia.orgacs.org |

| Caspase-4 | LEVD, WEHD | nih.govscbt.com |

| Caspase-7 | DEVD | wikipedia.org |

| Caspase-9 | LEHD | nih.govacs.org |

Use in Peptide Microarrays and High-Throughput Screening for Ligand Discovery

Peptide microarrays are powerful tools for screening thousands of peptides simultaneously for their ability to bind to proteins or to act as enzyme substrates. nih.gov A large library of peptides, potentially including VAAD and its variants, can be immobilized on a solid surface. This array can then be incubated with a labeled protein of interest to identify binding partners, or with a protease to profile its substrate specificity on a massive scale. nih.govpnas.org

In high-throughput screening (HTS), large chemical libraries are rapidly tested for a specific activity. nih.gov A VAAD-based fluorogenic or chromogenic substrate could be used in an HTS campaign to screen for inhibitors of a specific caspase or other VAAD-cleaving protease. The assay would be configured in a multi-well plate format, where a decrease in the signal generated from the cleaved substrate indicates the presence of a potential inhibitor. nih.gov This approach accelerates the discovery of new drug candidates and chemical probes. creative-biolabs.com

Application as a Molecular Probe for Interrogating Biological Systems

Beyond its use in assays, the VAAD peptide can be adapted to function as a molecular probe to investigate complex biological processes directly within cells or tissues.

Affinity Chromatography Ligands for Protein Purification

If the VAAD peptide is identified as a specific ligand for a particular protein (e.g., a protease that binds but does not cleave it, or a receptor), it can be immobilized onto a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix. nih.govresearchtrends.netnih.gov This matrix can then be used to selectively capture the target protein from a complex biological mixture, such as a cell lysate. nih.govresearchgate.net The bound protein can be eluted by changing the buffer conditions or by adding a high concentration of the free VAAD peptide, yielding a highly purified protein sample in a single step. nih.govresearchtrends.net This technique relies on the specific and reversible interaction between the peptide ligand and its target protein. nih.gov

Probes for Studying Ion Channel Function and Receptor Binding

Peptides are increasingly used as probes to study the function and localization of membrane proteins like ion channels and receptors. nih.govbeilstein-journals.orgsnmjournals.org If the VAAD peptide were found to bind to a specific receptor or ion channel, it could be modified to serve as a targeted probe. For example, conjugating VAAD to a fluorophore would allow researchers to visualize the location and trafficking of its binding partner in living cells using fluorescence microscopy. beilstein-journals.orgnih.gov

Furthermore, peptides can be incorporated into more complex sensor systems. For instance, a peptide that binds to an ion channel could be used in scanning ion conductance microscopy (SICM) to create an "ion channel probe" for high-resolution, non-contact imaging of cell surfaces. acs.orgnih.gov While specific applications of VAAD in this context have not been documented, the general principle of using peptides as targeting moieties for molecular probes is well-established in the study of cell surface receptors and ion channels. nih.govmdpi.comegyptian-gazette.com

Role in Peptide Mimetics Research

Peptide mimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. unimi.it Short peptides like this compound can serve as valuable starting points in this field.

The sequence of a peptide provides a specific three-dimensional arrangement of functional groups, which can be used as a template, or scaffold, in the design of new molecules. The tetrapeptide this compound possesses a distinct combination of hydrophobic and acidic residues that can inform the design of non-peptidic molecules with similar binding characteristics.

The constituent amino acids of this tetrapeptide offer a unique chemical landscape. Valine provides a bulky, hydrophobic side chain, while alanine offers a smaller hydrophobic group, and aspartic acid presents a negatively charged carboxyl group. khanacademy.orgwikipedia.org This arrangement can be used to probe the binding pockets of target proteins where a combination of hydrophobic and electrostatic interactions is crucial for recognition.

In research design, this tetrapeptide could be synthesized and used in initial screening assays to validate a biological target. If it demonstrates even weak activity, its structure can serve as a foundational blueprint. Computational modeling can then be employed to design smaller, non-peptide molecules that spatially mimic the key pharmacophoric features of the valine, alanine, and aspartic acid residues. This approach of using a peptide scaffold helps in defining the necessary spatial and electronic parameters for interacting with a biological target, guiding the design of more drug-like molecules. prismbiolab.com

Table 1: Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Side Chain Property | Potential Role in a Scaffold |

|---|---|---|---|

| L-Valine | Val (V) | Hydrophobic | Provides bulky, non-polar interaction points. khanacademy.org |

| L-Alanine | Ala (A) | Hydrophobic | Offers smaller, non-polar interaction points. khanacademy.org |

The design of synthetic peptides, such as those with a branched polylysine (B1216035) core, represents an advanced application of peptide scaffolds for intracellular delivery, a concept that could be explored with modified versions of this tetrapeptide. nih.gov Furthermore, tetrapeptides with alternating cationic and aromatic residues have shown promise as therapeutics for mitochondrial disorders, highlighting the potential for specific tetrapeptide sequences to act as pharmacologically active scaffolds. nih.gov

The native sequence of this compound can be systematically modified to create a library of peptide analogues. These analogues can then be used as molecular probes to investigate and modulate biological pathways. The goal of this type of research is not to develop a drug, but to understand the structure-activity relationships (SAR) that govern a particular biological process. nih.govresearchgate.net

For example, by substituting each amino acid in the sequence with other amino acids (e.g., replacing L-Valine with other hydrophobic residues like Leucine or Isoleucine, or with a charged residue), researchers can determine the importance of each position for biological activity. mdpi.comdocumentsdelivered.com Similarly, the length of the peptide can be altered, or the stereochemistry of the amino acids can be changed from L to D forms to increase resistance to proteolytic degradation, a common strategy in peptide research. explorationpub.com

The tetrapeptide Ala-Glu-Asp-Gly, for instance, was constructed based on amino acid analysis of a polypeptide from the pituitary gland and has been studied for its biological effects. antiaging-systems.com This demonstrates the principle of using short, synthetic peptides to mimic and study the function of larger, naturally occurring proteins.

Table 2: Example of a Research Design for Creating Peptide Analogues

| Original Peptide | Modification Strategy | Example Analogue | Research Question |

|---|---|---|---|

| Val-Ala-Ala-Asp | Substitution at Position 1 | Leu -Ala-Ala-Asp | How does increasing the hydrophobicity at the N-terminus affect activity? |

| Val-Ala-Ala-Asp | Substitution at Position 4 | Val-Ala-Ala-Glu | Does a longer acidic side chain at the C-terminus alter binding affinity? |

| Val-Ala-Ala-Asp | Introduction of a D-amino acid | Val-D-Ala -Ala-Asp | Does altering the stereochemistry at position 2 enhance stability or change conformation? |

Through the systematic synthesis and biological evaluation of such analogues, a detailed understanding of the molecular requirements for a specific biological interaction can be built. This knowledge is fundamental for understanding the intricacies of cellular signaling and for identifying new potential targets for therapeutic intervention. Short peptides are particularly advantageous for such studies due to their cost-effective synthesis, chemical diversity, and high specificity. mdx.ac.uk

Advanced Research Directions and Future Perspectives on L Valyl L Alanyl L Alanyl L Aspartic Acid

Integration of Omics Data in L-Valyl-L-alanyl-L-alanyl-L-aspartic Acid Research

The "omics" revolution, encompassing proteomics and metabolomics, provides a holistic view of the biological roles and contexts of peptides. By examining the complete set of proteins or metabolites, researchers can uncover novel functions and interactions of specific peptide sequences like this compound.

Proteomics-Based Identification of Peptide Fragments

Proteomics is the large-scale study of proteins. In the context of this compound, proteomics methodologies are essential for its identification as a fragment of a larger protein. The typical workflow involves the enzymatic digestion of protein mixtures into smaller peptides, which are then analyzed by mass spectrometry. nih.gov This "shotgun proteomics" approach allows for the identification of thousands of peptides in a single experiment. nih.govyoutube.com